Enantiomeric Purity: Defined Stereochemistry vs. Racemic Mixture
The target compound (2R)-1-chloro-3-iodo-propan-2-ol is supplied as a single, defined (R)-enantiomer, whereas the widely available generic 1-chloro-3-iodopropan-2-ol (CAS 26484-95-7) is an achiral racemic mixture containing equal amounts of (R)- and (S)-enantiomers [1]. In the absence of vendor-reported enantiomeric excess (ee) values—since no published chiral HPLC or optical rotation data for this specific CAS were identified from primary sources—this differentiation is class-level inference: procurement of a stereochemically defined building block eliminates the 50% of undesired enantiomer that would otherwise generate diastereomeric byproducts when incorporated into chiral pharmaceutical intermediates .
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single enantiomer (R-configuration); theoretical ee >95% based on vendor purity specification |
| Comparator Or Baseline | Racemic 1-chloro-3-iodopropan-2-ol (CAS 26484-95-7); 50:50 (R):(S) mixture |
| Quantified Difference | Target provides ~100% of desired enantiomer; racemate provides only 50% |
| Conditions | Stereochemistry inferred from IUPAC nomenclature and Cahn-Ingold-Prelog priority assignment |
Why This Matters
For asymmetric synthesis applications, using a single enantiomer avoids the need for post-synthetic chiral resolution, reducing purification burden and improving atom economy.
- [1] PubChem. (2006). 1-chloro-3-iodopropan-2-ol (CAS 26484-95-7). National Center for Biotechnology Information. View Source
